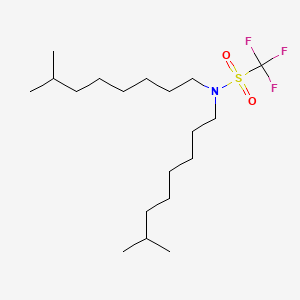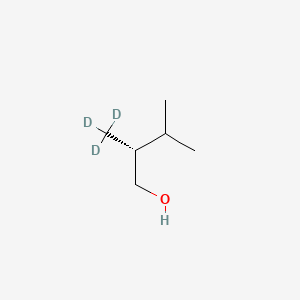
Desfuroyl Ceftiofur S-Acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desfuroyl Ceftiofur S-Acetamide is a metabolite of ceftiofur, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The compound is often used as a reference standard in pharmaceutical research and quality control .
科学的研究の応用
Desfuroyl Ceftiofur S-Acetamide has several scientific research applications:
作用機序
Target of Action
Desfuroyl Ceftiofur S-Acetamide, a metabolite of Ceftiofur , primarily targets bacterial cell walls . It is particularly effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
The compound exerts its antibacterial action by inhibiting bacterial cell wall synthesis . This disruption in the cell wall structure leads to bacterial cell death, making this compound a bactericidal agent .
Biochemical Pathways
Upon administration, Ceftiofur is rapidly absorbed and metabolized into Desfuroyl Ceftiofur . This metabolite retains the antibacterial activity of the parent compound .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In a study conducted on Asian elephants, the mean maximum plasma concentration of this compound was 1.36 ± 0.74 μg/mL, detected at 47.18 ± 31.30 hours . The mean residence time from time 0 to infinity was 158.2 ± 90.2 hours, and the terminal elimination half-life associated with the slope of the terminal phase had a harmonic mean ± pseudo-SD of 83.36 ± 30.01 hours . These properties suggest that the compound has a long duration of action and good bioavailability.
Result of Action
The primary result of this compound’s action is the death of bacterial cells due to the disruption of their cell wall synthesis . This leads to a reduction in bacterial infections, making the compound effective for the treatment of various bacterial diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Furthermore, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or compounds that could potentially interact with it.
生化学分析
Biochemical Properties
Desfuroyl Ceftiofur S-Acetamide interacts with various enzymes, proteins, and other biomolecules. It is known to cleave ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative .
Cellular Effects
This compound has been shown to have bactericidal activity, meaning it kills bacteria by disrupting the bacterial cell wall . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves the cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety . The DFC is then reacted with iodoacetamide to yield the stable this compound derivative . This process involves binding interactions with biomolecules and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in healthy beagle dogs, it was administered at 2.2 mg/kg intravenously or subcutaneously
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is rapidly metabolized by loss of the furoic acid moiety to produce the central active residue, desfuroylceftiofur (DFC) . This metabolite has been shown to rapidly conjugate with cysteine and glutathione, to dimerize to a disulfide dimer, and to bind to proteins .
準備方法
Synthetic Routes and Reaction Conditions
Desfuroyl Ceftiofur S-Acetamide is typically synthesized through the cleavage of ceftiofur. The process involves breaking the thioester and disulfide bonds in ceftiofur to yield desfuroylceftiofur, which is then stabilized to form desfuroylceftiofur acetamide using iodoacetamide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the use of solid-phase extraction and liquid chromatography to purify the compound .
化学反応の分析
Types of Reactions
Desfuroyl Ceftiofur S-Acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: It can be reduced to yield simpler compounds.
Substitution: The compound can undergo substitution reactions, particularly involving its thioester and disulfide bonds
Common Reagents and Conditions
Common reagents used in these reactions include iodoacetamide for stabilization and dithioerythritol for cleavage of disulfide bonds. The reactions typically occur under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various metabolites of ceftiofur, which are often used as markers in pharmaceutical research .
類似化合物との比較
Similar Compounds
Ceftiofur: The parent compound from which Desfuroyl Ceftiofur S-Acetamide is derived.
Desfuroyl Ceftiofur Cysteine Disulfide: Another metabolite of ceftiofur with similar properties.
Cefodizime: A related cephalosporin antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific role as a metabolite of ceftiofur, making it a valuable marker in pharmaceutical research and quality control. Its stability and reactivity also make it suitable for various analytical applications .
特性
CAS番号 |
120882-25-9 |
|---|---|
分子式 |
C16H18N6O6S3 |
分子量 |
486.6 g/mol |
IUPAC名 |
(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |
InChIキー |
PLZQZSMSRGAYQG-MVTUETPCSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
同義語 |
(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)





